molecular formula C13H19N3OS B2807108 2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034263-97-1

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No. B2807108
M. Wt: 265.38
InChI Key: PIBHXMYKLLBWTP-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone, also known as CPDD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDD is a small molecule that has been synthesized through a multi-step process and has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

  • Synthesis and Biological Evaluation : A study on related compounds, 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, showed potent anti-tubercular activity, especially in derivatives with electron-donating substituents. This indicates potential antimicrobial applications for similar compounds (Venugopal, Sundararajan, & Choppala, 2020).

Anticancer Potential

  • Cytotoxicity Evaluation : Analogous compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research and treatment. This is particularly true for compounds with certain substituents that enhance their activity (Alam, Alam, Panda, & Rahisuddin, 2018).

Antioxidant Properties

  • Antioxidant Activity Study : Related compounds have been studied for their antioxidant activities. These studies suggest that similar compounds could potentially serve as antioxidants, depending on their structural features (Kitawat & Singh, 2014).

Antifungal Efficacy

DNA Binding Applications

  • DNA Binding Studies : Investigations into related compounds have demonstrated DNA binding activities. This suggests potential applications in studies related to DNA interactions and genetic research (Kitawat & Singh, 2014).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-13(10-18-12-3-1-2-4-12)15-7-8-16-11(9-15)5-6-14-16/h5-6,12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHXMYKLLBWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

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